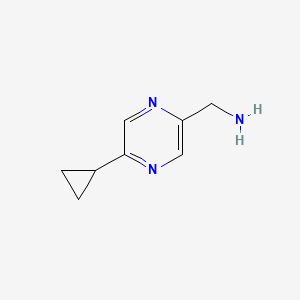
(5-Cyclopropylpyrazin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-pyrazinemethanamine: is an organic compound that features a cyclopropyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-pyrazinemethanamine typically involves the formation of the pyrazine ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of γ-chlorobutyronitrile with sodium hydroxide can yield cyclopropyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-pyrazinemethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropyl-2-pyrazinemethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, 5-Cyclopropyl-2-pyrazinemethanamine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features can impart desirable characteristics to polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-pyrazinemethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Pyrazinamide: A pyrazine derivative used as an antitubercular drug.
Cyclopropylpyrazole: A compound with a cyclopropyl group attached to a pyrazole ring .
Uniqueness: 5-Cyclopropyl-2-pyrazinemethanamine is unique due to the combination of the cyclopropyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1260666-59-8 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5-cyclopropylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-3-7-4-11-8(5-10-7)6-1-2-6/h4-6H,1-3,9H2 |
InChI Key |
LBFLTCCEWVTTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(N=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


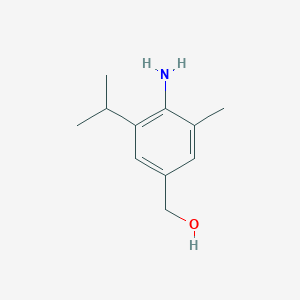
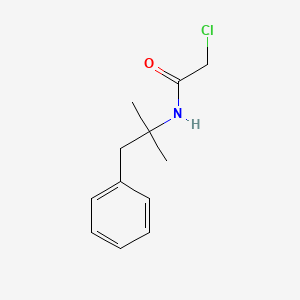
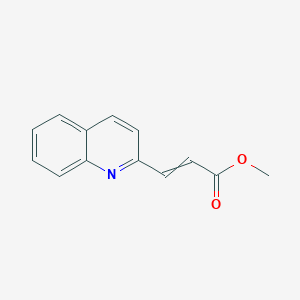
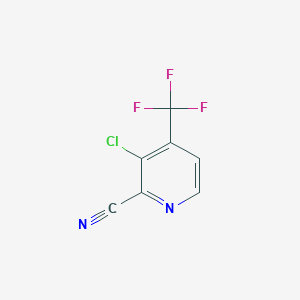
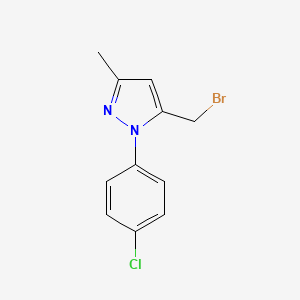
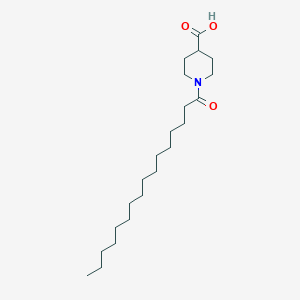


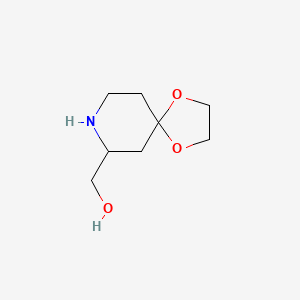

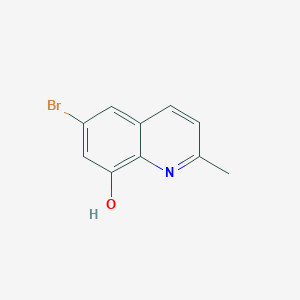
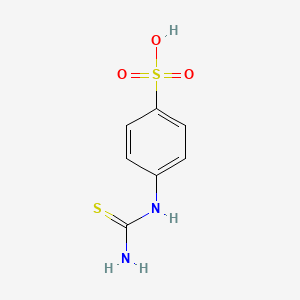

![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
